REACTION_CXSMILES
|
C(O)C.[Cl-].[NH4+].[N+:6]([C:9]1[C:10]([NH:15][C:16]2[CH:26]=[CH:25][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18][CH:17]=2)=[N:11][CH:12]=[CH:13][CH:14]=1)([O-])=O>[Fe].O>[NH2:6][C:9]1[C:10]([NH:15][C:16]2[CH:26]=[CH:25][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18][CH:17]=2)=[N:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
186 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.67 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)NC1=CC=C(C(=O)OCC)C=C1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C.-70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the insoluble material was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
To the residue was added aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)NC1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |